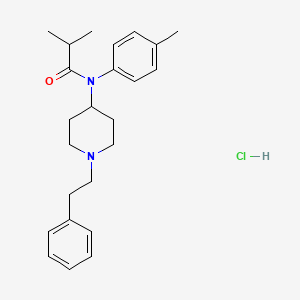

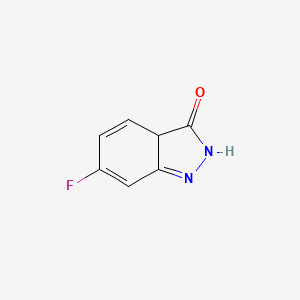

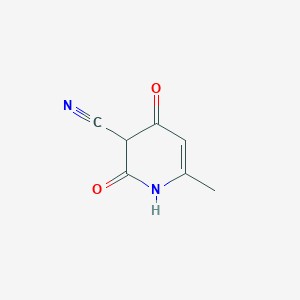

![molecular formula C28H10Cl2N2O4 B12359740 15,30-Dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),2,4(13),6,8,10,14,16,18,21,23,25,28-tridecaene-5,12,20,27-tetrone](/img/structure/B12359740.png)

15,30-Dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),2,4(13),6,8,10,14,16,18,21,23,25,28-tridecaene-5,12,20,27-tetrone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is recognized for its brilliant blue color and excellent fastness properties, making it a popular choice in textile dyeing and industrial applications . This compound is known for its high resistance to light, weather, and solvents, which contributes to its durability and longevity in various applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: VAT BLUE 6 is synthesized through a multi-step process involving the condensation of appropriate anthraquinone derivatives. The synthesis typically involves the chlorination of anthraquinone followed by cyclization and oxidation steps to form the final product .

Industrial Production Methods: In industrial settings, VAT BLUE 6 is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process involves the use of strong reducing agents such as sodium hydrosulfite in an alkaline medium to convert the dye into its soluble leuco form, which can then be applied to textiles . The dye is then oxidized back to its insoluble form, fixing it onto the fibers .

Análisis De Reacciones Químicas

Types of Reactions: VAT BLUE 6 undergoes several types of chemical reactions, including:

Reduction: The dye is reduced to its leuco form in the presence of strong reducing agents like sodium hydrosulfite.

Oxidation: The leuco form is oxidized back to the original dye form using oxidizing agents or exposure to air.

Substitution: Halogenation reactions can introduce chlorine atoms into the anthraquinone structure.

Common Reagents and Conditions:

Reduction: Sodium hydrosulfite and sodium hydroxide in an alkaline medium.

Oxidation: Air or oxidizing agents such as hydrogen peroxide.

Major Products Formed:

Leuco Form: The reduced, water-soluble form of the dye.

Oxidized Form: The original, water-insoluble dye.

Aplicaciones Científicas De Investigación

VAT BLUE 6 has a wide range of applications in scientific research, including:

Textile Dyeing: Used extensively for dyeing cotton, silk, and other fibers due to its excellent fastness properties.

Industrial Coatings: Applied in industrial coatings and metal decoration paints for its durability and resistance to environmental factors.

Plastic Coloring: Utilized in coloring plastics due to its stability and resistance to solvents.

Biological Staining: Employed in biological research for staining tissues and cells.

Mecanismo De Acción

The mechanism of action of VAT BLUE 6 involves its reduction to a soluble leuco form, which can penetrate the fibers of the material being dyed. Upon oxidation, the dye reverts to its insoluble form, becoming firmly fixed within the fiber structure . This process ensures the dye’s durability and resistance to washing and light .

Comparación Con Compuestos Similares

VAT BLUE 4: Another anthraquinone-based vat dye with similar fastness properties but different shades of blue.

VAT BLUE 14: Known for its excellent fastness properties and used in similar applications as VAT BLUE 6.

Uniqueness of VAT BLUE 6: VAT BLUE 6 is unique due to its specific molecular structure, which imparts a brilliant blue color with a slight red tint. Its high resistance to light, weather, and solvents makes it particularly valuable in applications requiring long-lasting color stability .

Propiedades

Fórmula molecular |

C28H10Cl2N2O4 |

|---|---|

Peso molecular |

509.3 g/mol |

Nombre IUPAC |

15,30-dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),2,4(13),6,8,10,14,16,18,21,23,25,28-tridecaene-5,12,20,27-tetrone |

InChI |

InChI=1S/C28H10Cl2N2O4/c29-17-9-15-19(27(35)13-7-3-1-5-11(13)25(15)33)23-21(17)32-24-20-16(10-18(30)22(24)31-23)26(34)12-6-2-4-8-14(12)28(20)36/h1-10H |

Clave InChI |

YOVMQQDQDFZXHJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C3=CC(=C4C(=C3C2=O)N=C5C(=CC6=C(C5=N4)C(=O)C7=CC=CC=C7C6=O)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12359669.png)

![3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one](/img/structure/B12359674.png)

![N-[6-[3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide](/img/structure/B12359707.png)

![(1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate](/img/structure/B12359723.png)

![(1S,4R)-2-azabicyclo[2.2.2]octan-6-ol hydrochloride](/img/structure/B12359737.png)